molecular formula C23H22N4O2S2 B11624944 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11624944
M. Wt: 450.6 g/mol
InChI Key: UQPZIGZCGYEMGX-JXAWBTAJSA-N
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Description

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that make it useful in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-3-12-24-20-17(21(28)26-13-8-7-11-19(26)25-20)14-18-22(29)27(23(30)31-18)15(2)16-9-5-4-6-10-16/h4-11,13-15,24H,3,12H2,1-2H3/b18-14-

InChI Key

UQPZIGZCGYEMGX-JXAWBTAJSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

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